

Glepaglutide Acetate: A Cross-Species Comparative Analysis of Efficacy

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Compound of Interest

Compound Name: *Glepaglutide acetate*

Cat. No.: *B15571749*

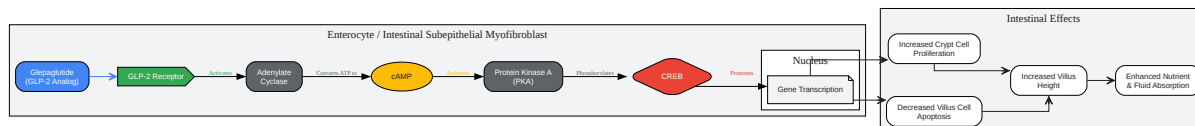
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **glepaglutide acetate**, a long-acting glucagon-like peptide-2 (GLP-2) analog, across different species. Glepaglutide is under development for the treatment of short bowel syndrome (SBS), a condition characterized by a reduced ability to absorb nutrients due to a shortened small intestine.[1] This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental procedures to offer an objective performance benchmark against preclinical and clinical findings.

Mechanism of Action

Glepaglutide is an analog of the naturally occurring GLP-2, a hormone that plays a crucial role in intestinal adaptation and function.[2] It binds to GLP-2 receptors located on various intestinal cells, including enteroendocrine cells and subepithelial myofibroblasts.[2] Activation of these receptors triggers a signaling cascade that promotes the local release of intestinal mediators, ultimately enhancing the intestine's absorptive capacity.[2][3] This leads to increased fluid and nutrient absorption, addressing the primary challenge in patients with short bowel syndrome.[3] The therapeutic action of GLP-2 analogs involves stimulating the growth of the intestinal epithelium by promoting crypt cell proliferation and inhibiting villus cell apoptosis.[2]



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Caption: GLP-2 signaling pathway activated by glepaglutide.

Cross-Species Efficacy Data

Glepaglutide has demonstrated significant intestinotrophic effects in both preclinical animal models and clinical trials in humans. The following tables summarize the key quantitative findings across species.

Table 1: Preclinical Efficacy in Animal Models

Species	Study Duration	Dosage	Key Findings	Reference
Wistar Rat	14 Days	80 nmol/kg (once daily, SC)	Significant increase in small intestinal mass. [3]	Skarbaliene et al., 2023
400 nmol/kg (once daily, SC)	Dose-dependent increase in small intestinal mass, plateauing by day 7.[3]			
Wistar Rat	Long-term (26 weeks)	Not specified	Dose-dependent increases in the weight and length of the small intestine.[2]	Thorkildsen et al., 2022
Beagle Dog	Long-term (39 weeks)	Not specified	Dose-dependent increases in the weight and length of the small intestine.[2]	Thorkildsen et al., 2022

Table 2: Clinical Efficacy in Humans with Short Bowel Syndrome

Study Phase	Study Duration	Dosage	Key Findings	Reference
Phase 2	3 Weeks	1 mg (once daily, SC)	- Significant increase in plasma citrulline by 15.3 $\mu\text{mol/L}$. [4] - Trends toward an increase in villus height, crypt depth, and epithelium height.[4]	Klinge et al., 2023
10 mg (once daily, SC)			- Significant increase in plasma citrulline by 15.6 $\mu\text{mol/L}$. [4] - Trends toward an increase in villus height, crypt depth, and epithelium height.[4]	
Phase 3 (EASE 1)	24 Weeks	10 mg (twice weekly, SC)	- Statistically significant reduction in weekly parenteral support volume by 5.13 L/week from baseline.[5] - 66% of patients had a clinically meaningful response (>20% reduction in	Zealand Pharma, 2022; Jeppesen et al., 2025

parenteral
support).[5] -
14% of patients
were weaned off
parenteral
support.[4][5]

10 mg (once weekly, SC)	- Numeric, but not statistically significant, reduction in weekly parenteral support.[5][6]
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key preclinical and clinical studies.

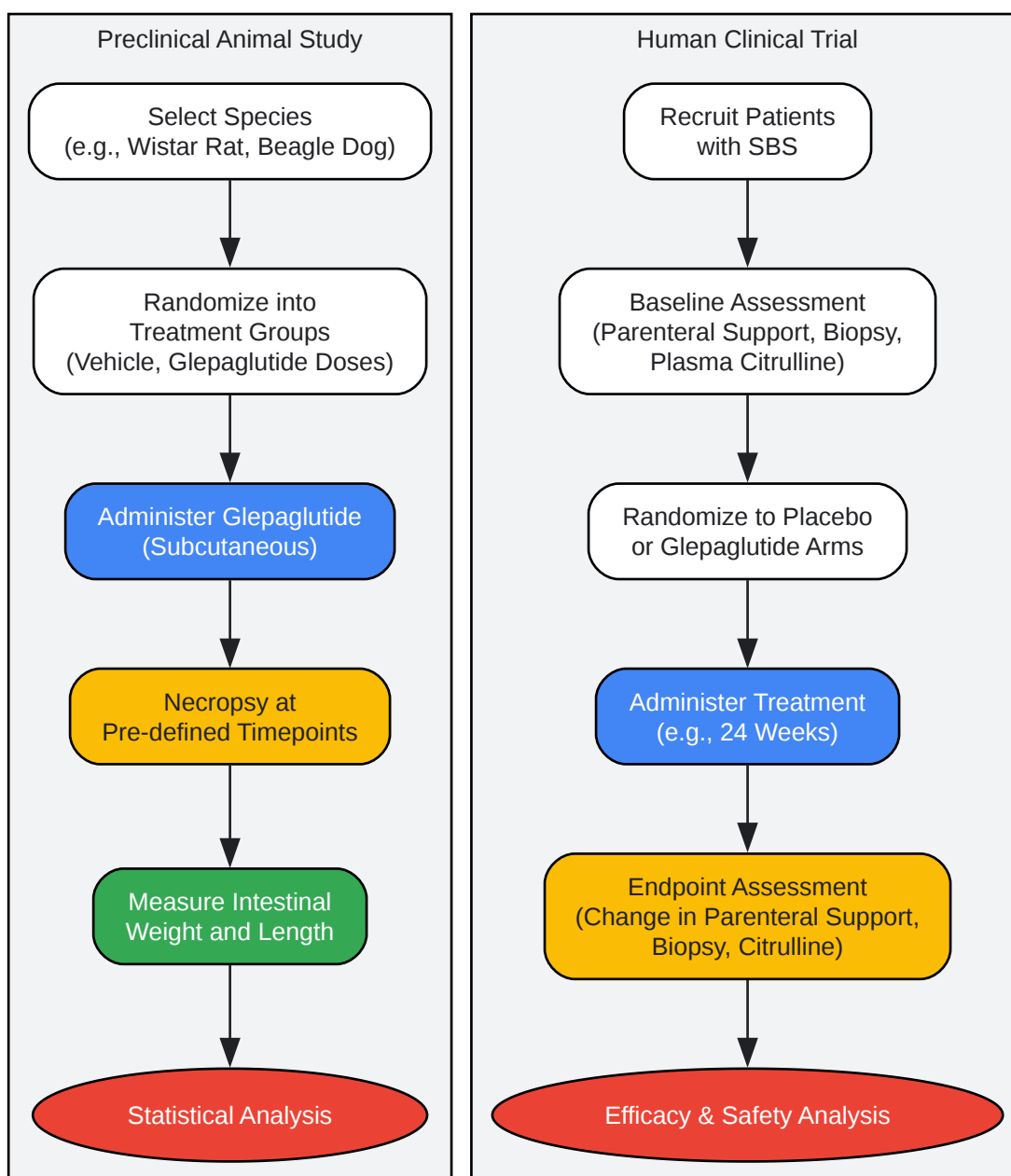
Preclinical Evaluation in Naive Wistar Rats (Skarbaliene et al., 2023)

- Objective: To assess the intestinotrophic properties of glepaglutide in healthy rats.
- Animal Model: Naive Wistar rats.[3]
- Treatment Groups:
 - Vehicle control (subcutaneous, once daily).[3]
 - Glepaglutide (80 nmol/kg, subcutaneous, once daily).[3]
 - Glepaglutide (400 nmol/kg, subcutaneous, once daily).[3]
- Duration: 14 days, with cohorts sacrificed on day 0, day 7, and day 14.[3]
- Primary Endpoint: Small intestinal mass.[3]

- Methodology: Following the treatment period, animals were euthanized, and the small intestine was excised and weighed to determine the intestinal mass.

Clinical Evaluation in Patients with Short Bowel Syndrome (Phase 2 - Klinge et al., 2023)

- Objective: To evaluate the effects of glepaglutide on intestinal morphology and function in patients with SBS.
- Study Design: Randomized, crossover, dose-finding trial.[\[4\]](#)
- Participants: 18 patients with SBS.[\[4\]](#)
- Treatment: Two of three different doses (0.1, 1, and 10 mg) of glepaglutide were administered as daily subcutaneous injections for three weeks.[\[4\]](#)
- Endpoints:
 - Plasma citrulline (a marker of enterocyte mass).[\[4\]](#)
 - Intestinal morphology (villus height, crypt depth) via mucosa biopsies.[\[4\]](#)
- Methodology: Blood samples were collected to measure plasma citrulline levels before and after the treatment period. Mucosal biopsies were obtained for immunohistochemical analysis of intestinal morphology.



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Caption: Generalized experimental workflows for preclinical and clinical evaluation.

Summary and Conclusion

The available data demonstrates a consistent intestinotrophic effect of **glepaglutide acetate** across multiple species. In preclinical models, including rats and dogs, glepaglutide induces a dose-dependent increase in the mass and length of the small intestine.[2] These findings are corroborated in human clinical trials, where treatment with glepaglutide leads to an increase in

the enterocyte mass marker, plasma citrulline, and shows trends towards improved intestinal morphology.[4] Ultimately, these structural and functional improvements translate to a clinically meaningful reduction in the need for parenteral support for patients with short bowel syndrome. [5] The similar profile of action across species supports the translational validity of the preclinical models and underscores the therapeutic potential of glepaglutide for enhancing intestinal adaptation.

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